1-Phenyl-d5-ethanol
Overview
Description
. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the phenyl ring. The molecular weight of 1-Phenyl-d5-ethanol is 127.20 g/mol .
Mechanism of Action
Target of Action
1-Phenyl-d5-ethanol is a unique compound with a distinct isotopic composition
Mode of Action
Its distinct isotopic composition and blend of aromaticity and aliphatic characteristics make it a subject of interest in organic chemistry and pharmacology . It’s possible that it interacts with its targets in a way that leverages these properties, but more research is needed to confirm this.
Biochemical Pathways
Its deuterium-labeled structure and phenyl group suggest that it could be used for isotope tracing studies, providing insights into the synthesis and metabolism of diverse organic compounds .
Pharmacokinetics
Its physical properties such as boiling point of 204°c , melting point of 19-20°C , and density of 1.053 g/mL at 25°C could potentially influence its bioavailability.
Result of Action
Given its unique isotopic composition and blend of aromaticity and aliphatic characteristics , it’s plausible that it could have interesting effects at the molecular and cellular level, but more research is needed to confirm this.
Preparation Methods
1-Phenyl-d5-ethanol can be synthesized through various methods. One common synthetic route involves the reduction of acetophenone-d5 using sodium borohydride or lithium aluminum hydride . Another method includes the reaction of bromobenzene-d5 with acetaldehyde in the presence of a catalyst . Industrial production methods often involve the use of Grignard reagents, where phenylmagnesium bromide-d5 reacts with formaldehyde to yield this compound .
Chemical Reactions Analysis
1-Phenyl-d5-ethanol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to 1-phenylethane-d5 using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific temperature and pressure conditions . The major products formed from these reactions include acetophenone-d5, 1-phenylethane-d5, and various substituted phenyl derivatives .
Scientific Research Applications
1-Phenyl-d5-ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-d5-ethanol can be compared with other similar compounds such as:
1-Phenylethanol: The non-deuterated version of this compound, which has similar chemical properties but lacks the kinetic isotope effect.
2-Phenylethanol: Another phenyl alcohol with the hydroxyl group on the second carbon, used primarily in the fragrance industry.
Acetophenone-d5: The oxidized form of this compound, used in various chemical syntheses.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research and industrial applications due to the kinetic isotope effect and its use as a tracer in metabolic studies .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575817 | |
Record name | 1-(~2~H_5_)Phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90162-45-1 | |
Record name | 1-(~2~H_5_)Phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90162-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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